molecular formula C13H8Cl2N6O B2706939 2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide CAS No. 1448073-44-6

2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide

Cat. No.: B2706939
CAS No.: 1448073-44-6
M. Wt: 335.15
InChI Key: BGXXKDBWERJGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a pyrimidine ring and a dichlorobenzamide moiety

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing 1,2,4-triazole and pyrimidine rings have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its intended use. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties and potential applications. This could include studies of its biological activity and potential use in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the click reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is unique due to the combination of the triazole, pyrimidine, and dichlorobenzamide moieties in a single molecule. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications .

Properties

IUPAC Name

2,5-dichloro-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N6O/c14-8-1-2-10(15)9(3-8)13(22)20-11-4-12(18-6-17-11)21-7-16-5-19-21/h1-7H,(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXXKDBWERJGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=NC=N2)N3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.